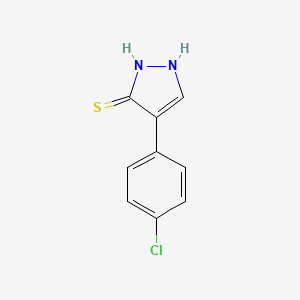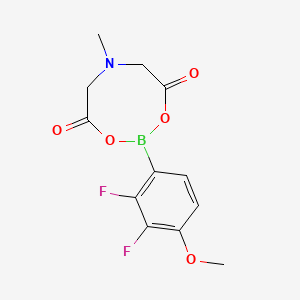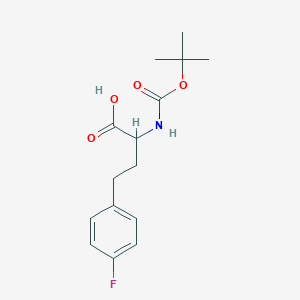![molecular formula C22H35N3O4S B12499138 N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)
N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butylcyclohexylidene group, a hydrazinyl group, and a methanesulfonamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tert-butylcyclohexylidene hydrazine intermediate. This intermediate is then reacted with an appropriate oxopropan-2-yl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-tert-butylcyclohexylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H35N3O4S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C22H35N3O4S/c1-7-29-20-14-12-19(13-15-20)25(30(6,27)28)16(2)21(26)24-23-18-10-8-17(9-11-18)22(3,4)5/h12-17H,7-11H2,1-6H3,(H,24,26) |
InChI Key |
XMKIUXIOFCKNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NN=C2CCC(CC2)C(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B12499056.png)
![N-[4-(methylsulfonyl)phenyl]glycinamide](/img/structure/B12499059.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12499074.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B12499084.png)
![5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B12499099.png)


![8-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12499117.png)
![4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B12499126.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)


